molecular formula C11H8N2O B1441025 6-(furan-2-yl)-1H-indazole CAS No. 885271-95-4

6-(furan-2-yl)-1H-indazole

Cat. No. B1441025
M. Wt: 184.19 g/mol
InChI Key: DYIYVKCOAHSLAN-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1H-indazole is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom1. The furan ring is a constituent of several important natural products2. However, there is limited information available specifically for 6-(furan-2-yl)-1H-indazole.



Synthesis Analysis

The synthesis of furan derivatives has been reported in various studies. For instance, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one3. However, the specific synthesis process for 6-(furan-2-yl)-1H-indazole is not readily available in the retrieved data.



Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom2. The molecule exhibits a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold4. However, the specific molecular structure analysis for 6-(furan-2-yl)-1H-indazole is not readily available in the retrieved data.



Chemical Reactions Analysis

Furan derivatives have been reported to undergo various reactions. For example, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed5. However, the specific chemical reactions involving 6-(furan-2-yl)-1H-indazole are not readily available in the retrieved data.



Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water1. However, the specific physical and chemical properties of 6-(furan-2-yl)-1H-indazole are not readily available in the retrieved data.


Scientific Research Applications

Potent ACE Inhibitors

A study involved the synthesis of novel triazole derivatives, including compounds related to the indazole family, which were evaluated as angiotensin-converting enzyme (ACE) inhibitors. These compounds showed promising activity as non-carboxylic acid ACE inhibitors with minimal toxicity, comparable to clinical drugs like Lisinopril (Vulupala et al., 2018).

Synthesis of Furan Derivatives

Another research focused on the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes, which was successfully applied to the total synthesis of important pharmaceutical targets like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (Palmieri et al., 2010).

Synthesis and Transformations of Pyrazolo[4,3-g][1,3]benzothiazole

Research on the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations highlighted the potential of furan-indazole derivatives in creating complex heterocyclic compounds (El’chaninov et al., 2018).

Antiviral and Anticancer Activity

A study on new triazolothiadiazole and triazolothiadiazine derivatives, including 6-aryl-3-(furan-2-yl) analogs, explored their antiviral activity against HIV and potential as kinesin Eg5 inhibitors, demonstrating significant QSAR and modeling studies (Khan et al., 2014).

Cobalt(III)-Catalyzed Synthesis

Research on cobalt(III)-catalyzed synthesis of indazoles and furans through C–H bond functionalization/addition/cyclization cascades unveiled a new method for assembling these heterocycles, demonstrating the versatility of furan-indazole derivatives in synthetic chemistry (Hummel & Ellman, 2014).

Safety And Hazards

Furan is toxic and may be carcinogenic in humans1. However, the specific safety and hazard information for 6-(furan-2-yl)-1H-indazole is not readily available in the retrieved data.


Future Directions

The future directions for research on furan derivatives could include further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, the development of novel chemotherapeutic agents based on furan derivatives could be a promising area of future research2. However, the specific future directions for 6-(furan-2-yl)-1H-indazole are not readily available in the retrieved data.


properties

IUPAC Name

6-(furan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIYVKCOAHSLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696280
Record name 6-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)-1H-indazole

CAS RN

885271-95-4
Record name 6-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885271-95-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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